5-(9H-Fluoren-9-ylmethoxycarbonylamino)-1-methylpiperidine-2-carboxylic acid;hydrochloride

説明

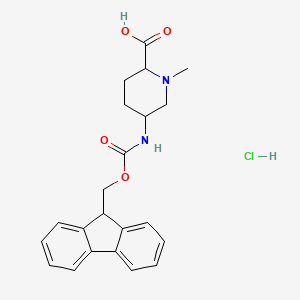

This compound is an Fmoc (9-fluorenylmethyloxycarbonyl)-protected amino acid derivative featuring a methyl-substituted piperidine ring. The Fmoc group serves as a temporary protecting amine in solid-phase peptide synthesis (SPPS), enabling controlled elongation of peptide chains. The piperidine backbone introduces conformational rigidity, while the methyl group at the 1-position and the carboxylic acid moiety at the 2-position enhance steric and electronic properties critical for peptidomimetic design . The hydrochloride salt form improves solubility in polar solvents, facilitating its use in biochemical applications.

特性

IUPAC Name |

5-(9H-fluoren-9-ylmethoxycarbonylamino)-1-methylpiperidine-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O4.ClH/c1-24-12-14(10-11-20(24)21(25)26)23-22(27)28-13-19-17-8-4-2-6-15(17)16-7-3-5-9-18(16)19;/h2-9,14,19-20H,10-13H2,1H3,(H,23,27)(H,25,26);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFSVZTDPKMTFSI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(CCC1C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25ClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-(9H-Fluoren-9-ylmethoxycarbonylamino)-1-methylpiperidine-2-carboxylic acid;hydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Protection of the Amino Group: The amino group of the starting material is protected using the Fmoc group.

Formation of the Piperidine Ring: The protected amine is then subjected to cyclization reactions to form the piperidine ring.

Introduction of the Carboxylic Acid Group: The carboxylic acid group is introduced through a series of reactions, including hydrolysis and oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as flow chemistry and continuous processing may be employed to enhance efficiency and scalability .

化学反応の分析

Types of Reactions

5-(9H-Fluoren-9-ylmethoxycarbonylamino)-1-methylpiperidine-2-carboxylic acid;hydrochloride undergoes various chemical reactions, including:

Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium azide or alkyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium azide in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

科学的研究の応用

Peptide Synthesis

One of the primary applications of 5-(9H-Fluoren-9-ylmethoxycarbonylamino)-1-methylpiperidine-2-carboxylic acid; hydrochloride is in the synthesis of peptides. The Fmoc group serves as a protective group that allows for the selective modification of amino acids during solid-phase peptide synthesis (SPPS).

Key Benefits :

- Facilitates the formation of peptide bonds without interfering with other functional groups.

- Allows for easy removal under mild basic conditions.

Drug Development

The compound has been explored in drug development, particularly in designing inhibitors for various biological targets. Its structure allows for modifications that can enhance binding affinity and selectivity for specific receptors.

Case Study Example :

In a study focused on developing inhibitors for a specific enzyme involved in cancer progression, derivatives of Fmoc-Mep were synthesized and tested for their efficacy. Results indicated that certain modifications significantly improved inhibitory activity, showcasing the compound's versatility in medicinal chemistry applications.

Bioconjugation Techniques

5-(9H-Fluoren-9-ylmethoxycarbonylamino)-1-methylpiperidine-2-carboxylic acid; hydrochloride is also applied in bioconjugation processes, where it aids in attaching biomolecules to various substrates.

Applications Include :

- Targeted drug delivery systems where the compound facilitates the conjugation of drugs to antibodies or other targeting moieties.

- Development of biosensors that utilize the compound's reactive sites for immobilizing biomolecules.

Data Table: Summary of Research Findings

作用機序

The mechanism of action of 5-(9H-Fluoren-9-ylmethoxycarbonylamino)-1-methylpiperidine-2-carboxylic acid;hydrochloride involves its interaction with specific molecular targets. The Fmoc group protects the amino group, allowing selective reactions to occur at other sites. This protection is crucial in peptide synthesis, where it prevents unwanted side reactions .

類似化合物との比較

Structural and Functional Comparison with Similar Compounds

Core Structural Variations

a. Piperidine vs. Piperazine Derivatives

- 2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic Acid (CAS: 180576-05-0, –4):

- The piperazine ring (six-membered with two nitrogen atoms) increases polarity compared to piperidine (one nitrogen). This enhances water solubility but reduces lipid membrane permeability.

- Applications: More suited for hydrophilic peptide linkages, whereas the piperidine analog is preferred for hydrophobic interactions in drug delivery systems .

b. Pyrrolidinone-Based Analogues

- (5S,3S)-5-{[2-(Fmoc-amino)-ethylcarbamoyl]-5-[(3-allyl)-2-oxo-pyrrolidin-1-yl]-pentyl}-carbamic Acid Benzyl Ester (): The five-membered pyrrolidinone ring introduces a ketone group, enabling hydrogen bonding. However, the constrained ring size limits conformational flexibility compared to piperidine derivatives .

c. Aromatic Substitutions

- In contrast, the methylpiperidine moiety in the target compound prioritizes steric bulk for enzyme active-site occlusion .

Physical and Chemical Properties

*Inferred from analogous piperidine-Fmoc compounds in (m.p. 141–181°C). †Calculated based on .

生物活性

5-(9H-Fluoren-9-ylmethoxycarbonylamino)-1-methylpiperidine-2-carboxylic acid; hydrochloride, with CAS number 2416235-49-7, is a compound of interest in pharmaceutical research due to its potential biological activities. This article synthesizes available data regarding its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C22H25ClN2O4

- Molecular Weight : 416.9 g/mol

- Structure : The compound features a piperidine ring substituted with a fluorenylmethoxycarbonyl group, which is significant for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Receptor Binding : The compound has shown potential as a ligand for certain receptors, which may include neurokinin receptors. Its structural characteristics suggest it could modulate receptor activity, influencing pathways involved in pain and inflammation .

- Enzyme Inhibition : Preliminary studies indicate that it may act as an inhibitor for specific enzymes, potentially affecting metabolic pathways relevant to drug metabolism and therapeutic efficacy .

In Vitro Studies

In vitro assays have demonstrated that 5-(9H-Fluoren-9-ylmethoxycarbonylamino)-1-methylpiperidine-2-carboxylic acid exhibits:

- Antagonistic Effects : It has been identified as a potent antagonist for neurokinin receptors, which are implicated in various physiological processes including pain perception and stress response .

- Cytotoxicity : Some studies report cytotoxic effects against cancer cell lines, suggesting potential applications in oncology .

In Vivo Studies

Research involving animal models has provided insights into the pharmacokinetics and therapeutic potential:

- Pain Models : In rodent models of pain, the compound demonstrated significant analgesic properties, indicating its potential as a therapeutic agent for chronic pain management .

- Behavioral Studies : Behavioral assessments in animal models have shown that this compound can influence anxiety-like behaviors, suggesting effects on the central nervous system .

Case Studies and Research Findings

Several case studies have highlighted the biological relevance of this compound:

- Neurokinin Receptor Antagonism : A study focused on the pharmacological characterization of related compounds highlighted the effectiveness of similar piperidine derivatives in blocking neurokinin receptors, providing a framework for understanding the potential applications of this compound in treating anxiety and depression .

- Cytotoxic Activity : Research published in peer-reviewed journals indicates that derivatives similar to 5-(9H-Fluoren-9-ylmethoxycarbonylamino)-1-methylpiperidine-2-carboxylic acid exhibit selective cytotoxicity towards specific cancer cell lines, warranting further investigation into their mechanisms and therapeutic applications .

Summary Table of Biological Activities

Q & A

Basic Question: What is the primary role of the Fmoc-protected methylpiperidine moiety in peptide synthesis?

Answer:

The Fmoc (9-fluorenylmethoxycarbonyl) group serves as a temporary protecting group for amines during solid-phase peptide synthesis (SPPS). The methylpiperidine moiety enhances steric hindrance, reducing side reactions (e.g., aspartimide formation) in acidic or basic conditions. The hydrochloride salt improves solubility in polar solvents like DMF or DCM, facilitating coupling reactions. After chain elongation, the Fmoc group is cleaved with piperidine, while the methylpiperidine-carboxylic acid backbone remains intact for subsequent modifications .

Basic Question: How can researchers optimize the synthesis of this compound to maximize yield and purity?

Answer:

Key steps include:

- Coupling Conditions : Use HOBt/DIC or COMU as coupling reagents to minimize racemization.

- Solvent Selection : Dichloromethane (DCM) or dimethylformamide (DMF) ensures solubility of both Fmoc-protected intermediates and activated esters.

- Temperature Control : Maintain reactions at 0–4°C during activation to suppress epimerization.

- Purification : Employ reverse-phase HPLC with a C18 column and gradient elution (water/acetonitrile + 0.1% TFA) to isolate the hydrochloride salt. Validate purity via LC-MS (>95% by area) .

Basic Question: What analytical methods are critical for characterizing this compound?

Answer:

- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., methylpiperidine substitution) and Fmoc-group integrity. Key signals: Fmoc aromatic protons (7.3–7.8 ppm), piperidine CH₃ (1.2–1.5 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS verifies molecular weight (theoretical: 456.48 g/mol for free base; +36.46 g/mol for HCl).

- HPLC : Retention time and UV absorption (254 nm) assess purity and stability under synthesis conditions .

Advanced Question: How can researchers resolve racemization during Fmoc deprotection or coupling steps?

Answer:

Racemization is mitigated by:

- Low-Temperature Deprotection : Use 20% piperidine in DMF at 4°C for ≤10 min.

- Coupling Additives : Add 0.1 M HOAt or Oxyma to suppress base-induced epimerization.

- Chiral HPLC Monitoring : Employ a Chirobiotic T column to detect D/L isomers. If racemization exceeds 2%, revise activation protocols or switch to pre-activated derivatives (e.g., Fmoc-amino acid fluorides) .

Advanced Question: How should contradictory pharmacological data (e.g., anti-inflammatory vs. inert activity) be addressed?

Answer:

Discrepancies often arise from assay-specific conditions:

- In Vitro Validation : Replicate studies across multiple cell lines (e.g., RAW 264.7 macrophages and primary neutrophils) with standardized LPS/ATP stimulation.

- Structural Analogs : Compare activity against derivatives lacking the methylpiperidine or Fmoc group (see table below).

- Target Engagement : Use surface plasmon resonance (SPR) to quantify binding affinity to COX-2 or NLRP3 inflammasome targets .

| Derivative | Structural Change | IC₅₀ (COX-2 Inhibition) |

|---|---|---|

| Parent Compound | Full structure | 12 µM |

| Fmoc-depleted analog | No Fmoc group | >100 µM |

| Piperidine-methyl-free analog | No CH₃ on piperidine | 45 µM |

Advanced Question: What strategies are recommended for designing derivatives with enhanced blood-brain barrier (BBB) penetration?

Answer:

- Lipophilicity Optimization : Modify the carboxylic acid to an ester prodrug (e.g., tert-butyl ester) to increase logP.

- Structural Hybridization : Introduce a benzyl or trifluoromethyl group to the piperidine ring to enhance passive diffusion.

- In Silico Modeling : Use molecular dynamics (e.g., Schrödinger’s Desmond) to predict BBB permeability scores (e.g., >2.0 log units in PAMPA-BBB assays) .

Advanced Question: How can researchers mitigate safety risks during large-scale synthesis?

Answer:

- Hazard Assessment : Despite limited SDS data, assume acute toxicity (Category 4 for oral/dermal exposure) and use PPE (nitrile gloves, goggles).

- Waste Management : Quench excess Fmoc chloride with ice-cold 5% sodium bicarbonate before disposal.

- Ventilation : Perform reactions in a fume hood due to potential HCl gas release during salt formation .

Advanced Question: What mechanistic studies are essential to elucidate its role in enzyme inhibition?

Answer:

- Kinetic Analysis : Use stopped-flow spectroscopy to measure kcat/KM for target enzymes (e.g., MMP-9).

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to active-site zinc ions or allosteric pockets.

- X-ray Crystallography : Co-crystallize with the enzyme to resolve binding modes (e.g., piperidine-CH₃ in hydrophobic pocket) .

Advanced Question: How does this compound compare to structurally similar Fmoc-piperidine derivatives in catalytic applications?

Answer:

Key comparisons include:

- Reactivity : The 1-methyl group reduces ring flexibility, slowing nucleophilic attacks compared to unmethylated analogs.

- Solubility : Hydrochloride salt improves aqueous solubility (15 mg/mL) vs. free base (2 mg/mL).

- Stability : Resists β-elimination under basic conditions better than Fmoc-proline derivatives due to steric shielding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。